Trifluoroacétate d'ammonium

Vue d'ensemble

Description

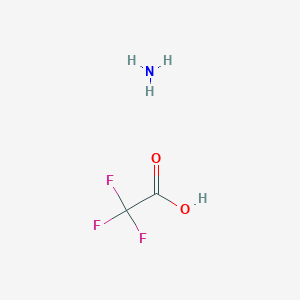

Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .

Applications De Recherche Scientifique

Ammonium trifluoroacetate has a wide range of applications in scientific research:

Medicine: Utilized in the separation of chiral compounds, which is crucial for the development of pharmaceuticals.

Mécanisme D'action

Target of Action

Ammonium trifluoroacetate primarily targets the respiratory system . It is used as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .

Mode of Action

It is known to be used in the synthesis of hexafluoro-2-aminopentan-4-one ligand . It also plays a role in tuning and calibrating new liquid chromatography/mass spectrometry systems .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of ammonium trifluoroacetate can be influenced by environmental factors. It is sensitive to moisture and should be stored away from strong oxidizing agents, water, and moisture . It is recommended to be stored under dry inert gas .

Safety and Hazards

Ammonium trifluoroacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment and ensure adequate ventilation . Some risk may be expected of corrosive and toxic decomposition products . Risk of formation of toxic pyrolysis products containing fluorine, gaseous hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx) exists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:

CF3COOH+NH3→CF3COONH4

Industrial Production Methods: Industrial production of ammonium trifluoroacetate follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .

Types of Reactions:

Oxidation: Ammonium trifluoroacetate can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.

Reduction: This compound is not typically involved in reduction reactions.

Substitution: Ammonium trifluoroacetate can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Products depend on the specific substrate being oxidized.

Substitution: Products include trifluoroacetate esters or amides, depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Ammonium formate (NH4HCO2)

- Ammonium acetate (NH4C2H3O2)

- Sodium trifluoroacetate (CF3COONa)

Comparison:

- Ammonium formate: Unlike ammonium trifluoroacetate, ammonium formate is commonly used as a reducing agent in organic synthesis.

- Ammonium acetate: This compound is often used as a buffer in biochemical applications, whereas ammonium trifluoroacetate is more specialized for chromatographic and catalytic uses.

- Sodium trifluoroacetate: Similar to ammonium trifluoroacetate, sodium trifluoroacetate is used in organic synthesis, but the ammonium salt is preferred for applications requiring a non-metallic cation .

Ammonium trifluoroacetate stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.

Propriétés

IUPAC Name |

azane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIBOIOWCTRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals, soluble in water; [MSDSonline] | |

| Record name | Ammonium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3336-58-1 | |

| Record name | Ammonium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ammonium trifluoroacetate has the molecular formula C2H4F3NO2 and a molecular weight of 143.06 g/mol.

ANone: Electron Spin Resonance (ESR) studies have been conducted on γ-irradiated single crystals of ammonium trifluoroacetate, revealing information about the free radicals generated at different temperatures [].

ANone: Ammonium trifluoroacetate has demonstrated utility as a catalyst and solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones [], offering a simplified and economical approach. It also serves as an efficient catalyst in the synthesis of bis(indolyl)methanes from aromatic aldehydes and indole in acetonitrile [].

ANone: Ammonium trifluoroacetate plays a crucial role in regioselective Mannich condensation reactions. Using dimethyl(methylene)ammonium trifluoroacetate in trifluoroacetic acid facilitates the synthesis of the more substituted aminoketone [, , ]. Conversely, employing di-isopropyl(methylene)ammonium perchlorate in acetonitrile leads to the less substituted aminoketone [].

ANone: Yes, ammonium trifluoroacetate has been successfully employed in the synthesis of tetrahydropyridine derivatives, acting as a catalyst in a facile one-pot, solvent-free strategy []. This highlights its potential in developing environmentally friendly synthetic protocols.

ANone: Ammonium trifluoroacetate is a valuable additive in mobile phases for separating chiral acids and bases in chiral high-performance liquid chromatography (HPLC) []. Its versatility allows for the resolution of enantiomers on the same derivatized polysaccharide chiral columns without altering the mobile phase between analyses, leading to cost and time savings.

ANone: Ammonium trifluoroacetate serves as a component in commercially available tuning solutions for negative-ion Direct Analysis in Real Time Mass Spectrometry (DART-MS) []. It provides negative ions across a wide m/z range, facilitating accurate mass calibration.

ANone: While specific stability data might require further investigation, ammonium trifluoroacetate's application as an additive in HPLC mobile phases suggests its stability in solutions containing organic solvents like acetonitrile [, , ].

ANone: Research on aqueous solutions containing ammonium trifluoroacetate, among other similar ionic liquids, has revealed exothermic transitions unrelated to crystallization and significant structural changes upon cooling into a glassy state []. This highlights its influence on solution behavior at low temperatures.

ANone: Yes, quantum chemical calculations have been employed to elucidate the mechanism of primary amination reactions involving ammonium trifluoroacetate and cyanamidyl/arylcyanamidyl radicals []. These studies provide valuable insights into reaction pathways and selectivity.

ANone: While specific SAR studies on ammonium trifluoroacetate might be limited, research on amphiphilic perylene bisimides incorporating ammonium trifluoroacetate as a salt highlights the importance of the cationic ammonium side chain for antifungal activity [].

ANone: Information regarding the environmental impact and degradation pathways of ammonium trifluoroacetate is limited in the provided research. Further studies are required to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

ANone: Various analytical techniques, including HPLC, mass spectrometry, NMR, and computational chemistry tools, can be employed to investigate the properties and applications of ammonium trifluoroacetate [, , , , ]. Access to these instruments and expertise in these analytical techniques are essential for efficient research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.